molecular formula C44H36F12FeP2 B575913 (R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine CAS No. 166172-63-0

(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine

Cat. No.: B575913
CAS No.: 166172-63-0
M. Wt: 910.545
InChI Key: MNTLEQJADXVKKK-UHFFFAOYSA-N
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Description

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart significant electron-withdrawing effects, and xylyl groups that contribute to its steric bulk. These features make it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine typically involves the reaction of 3,5-ditrifluoromethylphenyl lithium with a suitable phosphine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Additionally, large-scale purification techniques such as distillation and crystallization are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.

Scientific Research Applications

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its role in drug development, especially in the design of novel pharmaceuticals with improved efficacy and selectivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine involves its interaction with molecular targets through its phosphine group. The electron-withdrawing trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions. This stabilization is crucial for its effectiveness as a catalyst and reagent in various transformations.

Comparison with Similar Compounds

Similar Compounds

    Tris(3,5-bis(trifluoromethyl)phenyl)phosphine: Similar in structure but lacks the xylyl groups, making it less sterically hindered.

    Bis(3,5-ditrifluoromethylphenyl)phenylphosphine: Contains a phenyl group instead of xylyl groups, resulting in different reactivity and applications.

Uniqueness

®-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine is unique due to its combination of trifluoromethyl and xylyl groups, which provide both electronic and steric effects. These properties make it a versatile compound in various chemical processes, offering advantages in terms of reactivity and selectivity compared to its analogs.

Properties

CAS No.

166172-63-0

Molecular Formula

C44H36F12FeP2

Molecular Weight

910.545

InChI

InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H;

InChI Key

MNTLEQJADXVKKK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine
Reactant of Route 2
(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine
Reactant of Route 3
(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine
Reactant of Route 4
(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine
Reactant of Route 5
(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine
Reactant of Route 6
(R)-(-)-1-{(S)-2-[Bis(3,5-ditrifluoromethylphenyl) di-3,5-xylylphosphine

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